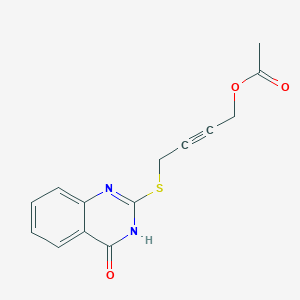![molecular formula C20H26N4O4 B6083851 [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone](/img/structure/B6083851.png)
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a pyrrolidine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Formation of the Pyrrolidine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge connecting the benzodioxole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Diethylamine, sodium methoxide (NaOMe).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structure suggests possible activity as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. The pyrrolidine group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methylamino)pyrrolidin-1-yl]methanone
- [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(ethylamino)pyrrolidin-1-yl]methanone
Uniqueness
The unique combination of the benzodioxole, pyrazole, and pyrrolidine groups in [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone sets it apart from similar compounds
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-23(4-2)15-7-8-24(11-15)20(25)17-9-14(21-22-17)12-26-16-5-6-18-19(10-16)28-13-27-18/h5-6,9-10,15H,3-4,7-8,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAHHWGFBXVRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE](/img/structure/B6083769.png)
![1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6083782.png)
![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
![1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine](/img/structure/B6083798.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6083832.png)

![(4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6083842.png)
![3-[[4-(4-Methylphenyl)triazol-1-yl]methyl]-1-methylsulfonylpiperidine](/img/structure/B6083846.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B6083850.png)
![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)
